

Application of Metazachlor Oxalic Acid-d6 in Food Safety Analysis

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Compound of Interest

Compound Name: Metazachlor Oxalic Acid-d6

Cat. No.: B15553092

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Abstract

This document provides detailed application notes and protocols for the use of **Metazachlor Oxalic Acid-d6** as an internal standard in the quantitative analysis of its non-deuterated counterpart, Metazachlor Oxalic Acid, in various food matrices. Metazachlor is a widely used herbicide, and monitoring its metabolites, such as Metazachlor Oxalic Acid, is crucial for ensuring food safety. The use of a stable isotope-labeled internal standard like **Metazachlor Oxalic Acid-d6** is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects, and variations in sample preparation and instrument response.

Introduction

Metazachlor is a chloroacetamide herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops.[1][2] In the environment and in biological systems, Metazachlor is metabolized into several products, including Metazachlor Oxalic Acid (also known as BH 479-4 or 479M04).[1][2][3] Due to the potential for these residues to be present in food commodities, robust and reliable analytical methods are required for their determination to ensure compliance with regulatory limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of pesticide residues in food due to its high selectivity and sensitivity.[3] The use of isotopically labeled internal standards, such as **Metazachlor Oxalic Acid-d6**, is a key component of a robust quantitative LC-MS/MS method. By adding a known

amount of the deuterated standard to the sample at the beginning of the analytical process, any losses during sample preparation or variations in ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise results.

This application note provides a comprehensive protocol for the extraction and analysis of Metazachlor Oxalic Acid in food samples using **Metazachlor Oxalic Acid-d6** as an internal standard.

Experimental Protocols

Materials and Reagents

- Metazachlor Oxalic Acid analytical standard (Purity $\geq 95\%$)
- **Metazachlor Oxalic Acid-d6** internal standard (Purity $\geq 95\%$, isotopic purity $\geq 99\%$)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Anhydrous magnesium sulfate (for analysis)
- Sodium chloride (for analysis)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent
- Oasis HLB solid-phase extraction (SPE) cartridges (or equivalent)

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and **Metazachlor Oxalic Acid-d6** in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
- Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Metazachlor Oxalic Acid by diluting the stock solution with acetonitrile.
- Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of **Metazachlor Oxalic Acid-d6** by diluting its stock solution with acetonitrile.
- Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank food matrix extract with appropriate volumes of the intermediate standard solution and a constant volume of the internal standard spiking solution to cover the desired concentration range (e.g., 1-100 µg/kg).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.^{[4][5][6][7]}

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender or food processor. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add a known amount of the **Metazachlor Oxalic Acid-d6** internal standard spiking solution.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of PSA, C18, and/or GCB sorbents (the choice of sorbents depends on the food matrix; for example, GCB is used for samples with high pigment content like spinach).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Extract:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for the separation.
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
 - Column Temperature: 40°C.
- Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor and product ions, as well as the cone voltage and collision energy, need to be optimized for the specific instrument being used. The values provided in the table below are a starting point based on published data for Metazachlor Oxalic Acid.[3][8] The transitions for **Metazachlor Oxalic Acid-d6** should be determined by infusing the d6-standard into the mass spectrometer. The precursor ion will be the $[M+H]^+$ of the deuterated compound (m/z 280.3), and the product ions will be fragments thereof.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Metazachlor Oxalic Acid (479M04)

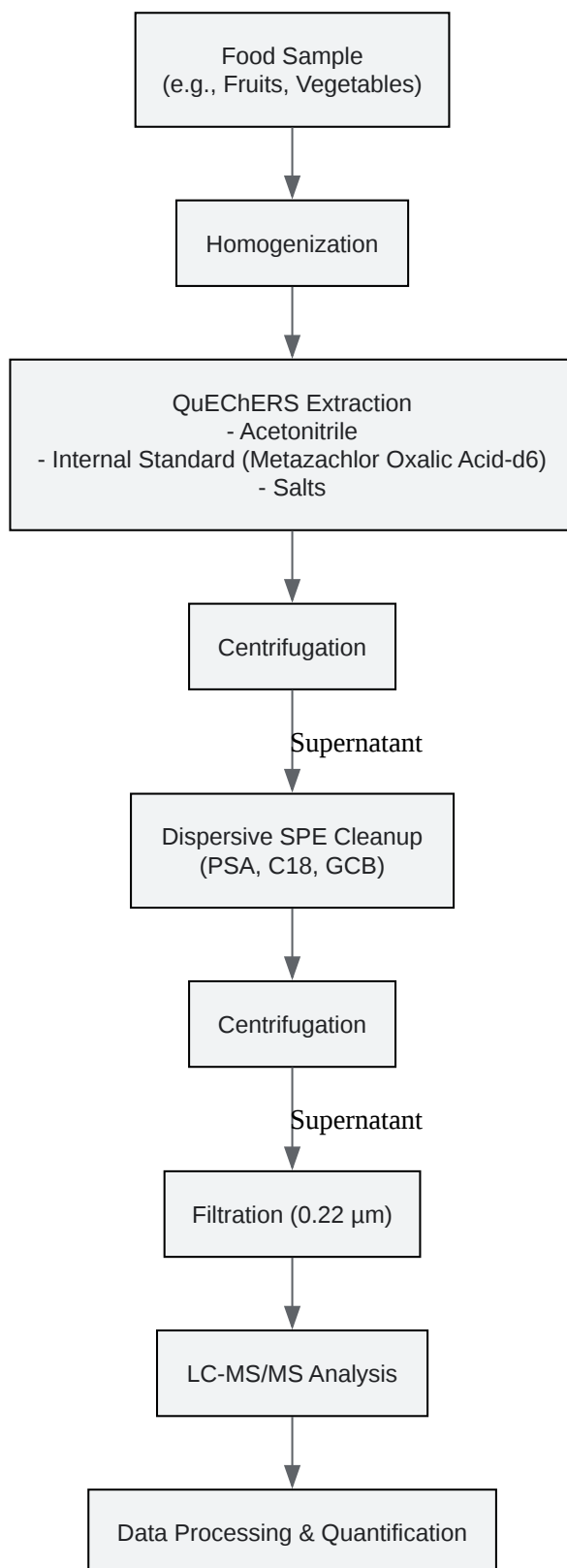
Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Cone Voltage (V)	Collision Energy (eV)
Metazachlor Oxalic Acid	274.1	119.1	91.1	20	15

Note: These values may require optimization on the specific instrument used.

Table 2: Typical Validation Data for the Analysis of Metazachlor Metabolites in Agricultural Crops[3]

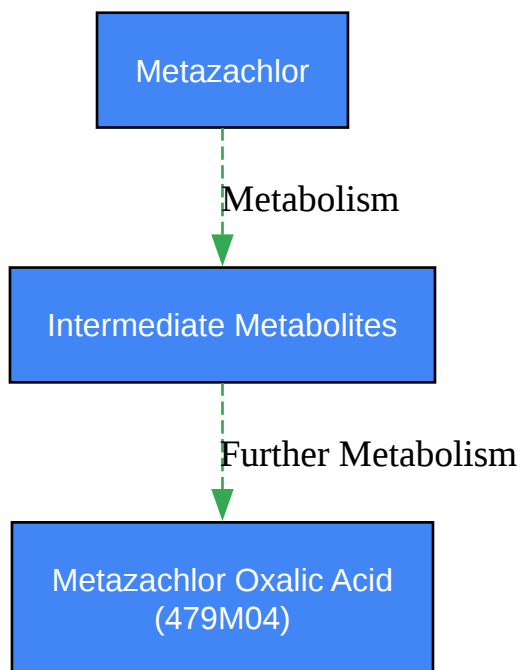
Analyte	Fortification Level (mg/kg)	Recovery (%)	RSD (%)
479M04 (Metazachlor Oxalic Acid)	0.01 (LOQ)	79.6 - 113.0	< 17.0
0.1	85.2 - 105.4	< 15.0	
0.5	88.1 - 102.3	< 10.0	

Mandatory Visualization



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Caption: Experimental workflow for the analysis of Metazachlor Oxalic Acid.



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Caption: Simplified metabolic pathway of Metazachlor.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of Metazachlor Oxalic Acid in food matrices. The use of **Metazachlor Oxalic Acid-d6** as an internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and other variations during the analytical process. This method is suitable for routine monitoring of Metazachlor residues in food, contributing to overall food safety. Researchers and scientists in the field of food safety and drug development can adapt this protocol to their specific needs and instrumentation.

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